5-Chloro-2-methoxypyridin-3-ol CAS number
5-Chloro-2-methoxypyridin-3-ol CAS number
An In-Depth Technical Guide to 5-Chloro-2-methoxypyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-methoxypyridin-3-ol is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique arrangement of chloro, methoxy, and hydroxyl functional groups on a pyridine scaffold provides a versatile platform for the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, properties, potential synthetic pathways, and its role as an intermediate in the development of novel pharmaceuticals. The strategic importance of the chloro and methoxy substituents in modulating intermolecular interactions and pharmacokinetic properties is a key focus for its application in modern drug design.[1][2][3]
Chemical Identity and Core Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. The Chemical Abstracts Service (CAS) has assigned the number 1261365-86-9 to 5-Chloro-2-methoxypyridin-3-ol.[4] This unique identifier is critical for unambiguous identification in research, procurement, and regulatory documentation.
Structural and Molecular Data
The structural arrangement of functional groups dictates the reactivity and potential biological interactions of the molecule.
Caption: Chemical structure of 5-Chloro-2-methoxypyridin-3-ol.
The table below summarizes the key identifiers and physicochemical properties of this compound, compiled from authoritative databases.
| Property | Value | Source(s) |
| CAS Number | 1261365-86-9 | [4] |
| Molecular Formula | C₆H₆ClNO₂ | [4] |
| Molecular Weight | 159.57 g/mol | [4] |
| IUPAC Name | 5-chloro-2-methoxypyridin-3-ol | [4] |
| Physical Form | Solid | |
| InChI Key | DWGLBGDAIHJCDX-UHFFFAOYSA-N | [4] |
| SMILES String | COC1=C(C=C(C=N1)Cl)O | [4] |
The Role of Chloro and Methoxy Groups in Drug Discovery
The presence of both a chloro and a methoxy group on the pyridine ring is of significant interest to medicinal chemists. These functional groups are not merely passive structural components; they actively influence a molecule's properties in ways that can be leveraged for drug design.[1][3]
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Chloro Group: The electron-withdrawing nature of the chlorine atom can modulate the pKa of the pyridine nitrogen, influencing its ability to form salt bridges or hydrogen bonds. Halogen bonding, a non-covalent interaction between the chlorine atom and an electron-rich atom in a protein binding pocket, can significantly enhance binding affinity and selectivity.[3] Furthermore, chlorine is often introduced to block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[5][6]
-
Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its steric bulk can enforce a specific conformation on the molecule, which may be favorable for binding to a biological target.[3] It can also impact solubility and metabolic stability.
The combination of these groups on a pyridine scaffold, a common motif in FDA-approved drugs, makes compounds like 5-Chloro-2-methoxypyridin-3-ol valuable starting points for creating libraries of diverse molecules for screening and lead optimization.[2]
Caption: Workflow for utilizing the scaffold in drug discovery.
Synthetic Considerations
While specific, detailed synthetic protocols for 5-Chloro-2-methoxypyridin-3-ol are not extensively documented in publicly available literature, its structure suggests plausible synthetic routes based on established pyridine chemistry. A likely approach involves the multi-step functionalization of a simpler pyridine precursor.
A relevant patented synthesis for a structurally similar compound, 5-chloro-2,3-dihydroxypyridine, starts from 2-amino-5-chloropyridine.[7] This process involves a sequence of diazotization, nitration, reduction, and a final diazotization to introduce the hydroxyl groups.[7] A similar strategic approach could be adapted for the synthesis of 5-Chloro-2-methoxypyridin-3-ol, where a methoxylation step would be incorporated.
Hypothetical Synthetic Protocol:
This is a generalized, illustrative procedure. Specific reaction conditions, reagents, and purification methods would require experimental optimization.
-
Starting Material: Begin with a suitable precursor, such as 2-amino-5-chloropyridine.
-
Diazotization & Hydroxylation: Convert the amino group at the 2-position to a hydroxyl group via a Sandmeyer-type reaction.
-
Nitration: Introduce a nitro group at the 3-position. The existing hydroxyl and chloro groups will direct the regioselectivity of this electrophilic substitution.
-
Methoxylation: Convert the hydroxyl group at the 2-position to a methoxy group using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) under basic conditions. This step's timing relative to others is crucial to avoid side reactions.
-
Reduction: Reduce the nitro group at the 3-position to an amino group, for instance, using stannous chloride or catalytic hydrogenation.[8]
-
Final Diazotization & Hydroxylation: Convert the newly formed amino group at the 3-position into the final hydroxyl group.
This multi-step process highlights the compound's nature as a valuable, yet complex, synthetic intermediate. Its derivatives, such as the corresponding boronic acid, are used in palladium-catalyzed cross-coupling reactions to build even greater molecular complexity, for example, in preparing inhibitors for CNS disorders.[2][9]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are paramount when handling 5-Chloro-2-methoxypyridin-3-ol.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified with the GHS07 pictogram.[10]
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Signal Word: Warning[10]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or particulates.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents.
Conclusion
5-Chloro-2-methoxypyridin-3-ol (CAS No. 1261365-86-9) is more than just a chemical compound; it is a strategic tool for researchers in drug discovery. Its value lies in the unique combination of functional groups—chloro, methoxy, and hydroxyl—on the pharmaceutically relevant pyridine scaffold. This structure provides multiple reaction handles for synthetic elaboration, allowing for the systematic exploration of chemical space around a core motif. Understanding its properties, potential synthetic routes, and the functional role of its substituents empowers scientists to design and create next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.
References
-
PubChem. 5-Chloro-2-Methoxypyridin-3-Ol | C6H6ClNO2 | CID 50989284. [Link]
-
Amerigo Scientific. 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
PrepChem.com. Synthesis of 5-Amino-2-Chloro-3-Methoxypyridine. [Link]
-
Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
- Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- Google Patents.
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
-
PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 5-Chloro-2-Methoxypyridin-3-Ol | C6H6ClNO2 | CID 50989284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. 5-Chloro-2-methoxypyridine-3-boronic acid | 943153-22-8 [chemicalbook.com]
- 10. 5-Chloro-2-methoxypyridin-3-ol AldrichCPR 1261365-86-9 [sigmaaldrich.com]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.com [fishersci.com]
